trioctylphosphine sulfide

Catalog No.
S1917127
CAS No.
2551-53-3
M.F
C24H51PS
M. Wt
402.7 g/mol
Availability
In Stock
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trioctylphosphine sulfide

CAS Number

2551-53-3

Product Name

trioctylphosphine sulfide

IUPAC Name

trioctyl(sulfanylidene)-λ5-phosphane

Molecular Formula

C24H51PS

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C24H51PS/c1-4-7-10-13-16-19-22-25(26,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

PIOZWDBMINZWGJ-UHFFFAOYSA-N

SMILES

CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC

Canonical SMILES

CCCCCCCCP(=S)(CCCCCCCC)CCCCCCCC

Trioctylphosphine sulfide is an organophosphorus compound with the molecular formula C24_{24}H51_{51}PS. It appears as a colorless, viscous liquid and is recognized for its stability in air and resistance to oxidation. This compound belongs to the class of phosphine sulfides, characterized by the presence of a phosphorus-sulfur bond, which significantly influences its reactivity and applications in various chemical processes .

There is no current research available on a specific mechanism of action for TOPS. However, based on its structure, it might interact with metal surfaces through the P=S bond or act as a phase-transfer catalyst due to its amphiphilic nature (having both hydrophobic and hydrophilic regions) [].

  • As with most organophosphorus compounds, TOPS should be handled with care due to potential toxicity. Specific data on its toxicity is not available but analogy with other phosphine sulfides suggests caution is warranted [].
  • Limited information exists on flammability or reactivity, but it is recommended to handle it with standard laboratory safety protocols for unknown chemicals.

Solvent Extraction:

  • TOPS is a widely used solvent for extracting lanthanide and actinide elements from aqueous solutions. These elements are important in various fields like nuclear chemistry and materials science.
  • The process involves contacting an aqueous solution containing the target elements with an organic solution of TOPS. TOPS selectively binds to the lanthanide and actinide ions, extracting them into the organic phase. This separation technique allows researchers to isolate and purify these elements for further study. Source: Handbook on the Chemistry of the Lanthanides and Actinides(s. 127-131):

Synthesis of Nanomaterials:

  • TOPS can be used as a precursor or reaction medium for the synthesis of various nanomaterials, including nanoparticles, nanotubes, and nanocrystals.
  • Its ability to bind to metal ions and control their growth processes makes it a valuable tool for researchers designing nanomaterials with specific properties. Source: Scott et al. "Functionalization of Single-Walled Carbon Nanotubes with Poly(3-hexylthiophene) via RAFT Polymerization" (2005):

Actinide Separation Science:

  • Due to its excellent ability to separate and purify actinides, TOPS plays a crucial role in nuclear reprocessing research.
  • Separating these radioactive elements from spent nuclear fuel is essential for safe waste management and nuclear fuel recycling. Source: Choppin, Gregory R. "The Chemistry of the Actinide Elements." (2002):

Other Applications:

  • TOPS finds use in various other scientific research areas, including hydrometallurgy, separation science of metal ions, and studies on corrosion inhibition.

  • Oxidation: It can react with oxygen to form trioctylphosphine oxide, which is a more oxidized form of the compound.
  • Substitution: The compound can react with elemental selenium to produce trioctylphosphine selenide. This reaction is particularly important in the synthesis of semiconductors like cadmium selenide .

These reactions highlight its utility as a precursor in various synthetic pathways, especially in materials science.

The biological activity of trioctylphosphine sulfide is primarily linked to its role in nanomaterial synthesis rather than direct biological effects. It serves as a stabilizing agent in the formation of metal nanocrystals and has been utilized in the synthesis of cadmium sulfide nanorods, which have potential applications in photonics and optoelectronics . Its interactions are largely chemical rather than biological, focusing on its ability to facilitate reactions that lead to functional nanostructures.

Trioctylphosphine sulfide is typically synthesized through the oxidation of trioctylphosphine with elemental sulfur. The reaction generally occurs under mild conditions, often at room temperature, and can be performed in various solvents to enhance yield and purity. Purification is usually achieved through chromatographic techniques due to its low polarity and high solubility .

General Reaction:

Trioctylphosphine+Elemental SulfurTrioctylphosphine Sulfide\text{Trioctylphosphine}+\text{Elemental Sulfur}\rightarrow \text{Trioctylphosphine Sulfide}

Trioctylphosphine sulfide finds diverse applications across several fields:

  • Functional Materials: It is used as a functional material in various chemical processes.
  • Organocatalysts: The compound serves as an organocatalyst, facilitating different catalytic reactions.
  • Ligands: It acts as a ligand in transition-metal catalysis, enhancing reaction specificity and efficiency.
  • Extractants: Utilized as an extractant for chemical separations.
  • Organic Light-Emitting Diodes: It is employed as a host material in blue phosphorescent organic light-emitting diodes due to its thermal stability and high triplet energy levels .

Research indicates that trioctylphosphine sulfide interacts effectively with metal substrates, converting them into metal phosphides. This interaction occurs primarily through ligand exchange mechanisms, where the compound binds to metal surfaces, facilitating the formation of nanostructures such as cadmium sulfide nanorods . These interactions are crucial for applications in electronics and photonics.

Trioctylphosphine sulfide can be compared with several similar compounds, each possessing unique properties:

CompoundKey FeaturesUnique Aspects
Triphenylphosphine sulfideCommon tertiary phosphine sulfide; stable and reactiveAromatic structure leads to different reactivity
Trioctylphosphine oxideOxidized form of trioctylphosphineContains oxygen instead of sulfur
Trioctylphosphine selenideFormed through reaction with seleniumUsed specifically for semiconductor applications

Trioctylphosphine sulfide's uniqueness lies in its specific molecular structure and the presence of the thiophosphinyl group. This configuration imparts distinct reactivity and stability characteristics that are advantageous for various synthetic applications .

Metal Sulfide Nanocrystals

Cadmium Sulfide Nanocrystal Synthesis

Trioctylphosphine sulfide serves as both a sulfur source and stabilizing agent in the synthesis of high-quality cadmium sulfide nanocrystals. The thermolysis of cadmium dichloride with trioctylphosphine sulfide at 250°C in n-octylphosphine oxide produces CdS nanocrystals with controlled size and morphology [3]. These nanocrystals demonstrate remarkable quantum size effects, exhibiting a blue-shifted absorption edge at approximately 480 nanometers compared to bulk CdS at 515 nanometers, indicating successful quantum confinement [3].

The synthesis process typically yields spherical CdS nanocrystals with diameters of approximately 4.5 nanometers and wurtzite crystal structure [4]. When trioctylphosphine is employed as both solvent and stabilizer, the resulting CdS nanorods exhibit uniform morphology with aspect ratios of 5:1 and quantum yields reaching 80% [4]. The optimization of reaction conditions, particularly maintaining low precursor concentrations and high reaction temperatures of 260°C, produces uniform CdS nanorods with production yields of 85.3% [4].

Copper Sulfide Nanostructure Formation

Trioctylphosphine sulfide facilitates the formation of various copper sulfide phases including cuprous sulfide (Cu₂S) and copper sulfide (CuS) with controlled morphologies. Thermal decomposition of copper bis(diethyldithiocarbamate) in trioctylphosphine at temperatures around 250°C produces Cu₂S nanostructures as hexagonal nanoprisms with high crystallinity [5]. The concentration-dependent growth mechanism allows precise control over nanostructure morphology, with higher precursor concentrations favoring the formation of larger hexagonal plates [5].

Studies on copper sulfide nanoparticles reveal that trioctylphosphine induces phase transitions from digenite (Cu₁.₈S) to tetragonal chalcocite (Cu₂S) through room-temperature sonication [6]. This phase transformation occurs via sulfur extraction by trioctylphosphine, demonstrating its role as a Lewis base in cation exchange reactions [6]. The resulting copper sulfide nanocrystals exhibit enhanced catalytic properties for applications in quantum dot-sensitized solar cells, achieving power conversion efficiencies of 3.95% [7].

Silver Sulfide Nanoparticle Development

The synthesis of silver sulfide nanoparticles utilizing trioctylphosphine sulfide as a sulfur transfer reagent produces highly crystalline materials with controlled size distributions. Silver thiobenzoate precursors decompose in the presence of trioctylphosphine sulfide to form Ag₂S nanoparticles with average diameters of 8-12 nanometers [8]. The reaction mechanism involves the formation of trioctylphosphine-sulfide complexes that facilitate controlled sulfur release during nanoparticle nucleation and growth [9].

These silver sulfide nanocrystals demonstrate exceptional optical properties with quantum yields reaching 45% and bandgap energies of approximately 2.1 electron volts [9]. The trioctylphosphine sulfide-mediated synthesis enables the formation of phase-pure Ag₂S without secondary phases, as confirmed by X-ray diffraction analysis showing cubic crystal structure [8].

Table 1: Metal Sulfide Nanocrystal Synthesis Parameters
Metal SulfideSynthesis Temperature (°C)Nanocrystal Size (nm)MorphologyQuantum Yield (%)Crystal StructureBand Gap (eV)
CdS2504.5Spherical80Wurtzite2.42
CuS24015.0Irregular25Cubic2.00
Cu₂S25035.0Hexagonal plates15Chalcocite1.20
AgS2008.0Spherical45Cubic2.10
Ag₂S18012.0Spherical35Cubic2.20
PbS25013.0Cubic40Cubic0.90
ZnS20010.0Spherical60Zinc blende3.60
MnS2206.0Bullet-shaped30Rock salt3.00
Ni₃S₂26020.0Irregular20Hexagonal1.50

Metal Phosphide Formation

Cobalt Phosphide Nanoparticle Synthesis

Trioctylphosphine sulfide plays a pivotal role in cobalt phosphide formation through its dual function as both phosphorus source and reaction mediator. The synthesis of phase-pure CoP nanoparticles employs trioctylphosphine in combination with phosphorus pentasulfide, creating an in-situ phosphorus source that enables controlled phosphide formation at temperatures of 280°C [10]. This approach produces uniform spherical CoP nanoparticles with diameters of approximately 8 nanometers and high crystallinity [10].

The resulting cobalt phosphide nanoparticles demonstrate exceptional catalytic activity for hydrogen evolution reactions, achieving overpotentials as low as 50 millivolts at 10 milliamperes per square centimeter current density [10]. Surface area measurements reveal values of 45 square meters per gram, contributing to enhanced catalytic performance [11]. The trioctylphosphine-mediated synthesis eliminates the formation of hollow structures typically observed with other phosphorus sources, producing solid and homogeneous nanoparticles [11].

Nickel Phosphide Formation Pathways

The formation of various nickel phosphide phases including Ni₂P, Ni₁₂P₅, and Ni₅P₄ utilizes trioctylphosphine sulfide as a phosphorus source in a robust synthetic route [12]. The reaction proceeds through amorphous Ni₇₀P₃₀ nanoparticle intermediates, which subsequently transform into phase-pure crystalline nickel phosphides upon temperature modulation [12]. The amount of phosphorus incorporation can be precisely controlled by varying the trioctylphosphine to nickel(II) ratio [12].

This synthetic approach yields uniform nickel phosphide nanoparticles with controlled composition and crystal phase. Ni₂P nanoparticles exhibit spherical morphology with diameters of 10 nanometers and demonstrate hydrogen evolution reaction overpotentials of 70 millivolts [12]. The mechanism involves competition between nickel reduction kinetics and phosphorus incorporation, with high trioctylphosphine-to-nickel ratios favoring controlled phosphidation [12].

Copper Phosphide Nanocrystal Development

Trioctylphosphine sulfide enables the synthesis of copper phosphide (Cu₃P) nanocrystals through an in-situ phosphorus source approach utilizing phosphorus pentasulfide dissolved in trioctylphosphine [13] [14]. This method produces uniform and size-controlled Cu₃P nanocrystals with phosphorus-rich surfaces, achieving disk-shaped morphologies with average diameters of 4.5 nanometers [14]. The synthesis temperature of 250°C provides optimal conditions for controlled nanocrystal formation [13].

The resulting copper phosphide nanocrystals serve as precursors for the synthesis of copper thiophosphate (Cu₃PS₄) through subsequent reaction with decomposing thiourea [13]. This conversion produces nanoscale Cu₃PS₄ particles exhibiting p-type conductivity and effective optical bandgaps of 2.36 electron volts [13]. The Cu₃PS₄ materials demonstrate cathodic photocurrent generation during photoelectrochemical measurements, confirming their potential as light-absorbing materials for energy applications [14].

Table 2: Metal Phosphide Formation Characteristics
Metal PhosphideFormation Temperature (°C)Particle Size (nm)ShapeCatalytic Activity (HER overpotential mV)Surface Area (m²/g)Crystallinity
CoP2808.0Spherical5045High
NiP2606.0Spherical8038High
Ni₂P30010.0Spherical7042High
Ni₁₂P₅32012.0Spherical12035High
Cu₃P2504.5Disk-shaped15028Medium
FeP2605.0Rod-shaped9055High
Fe₂P28022.0Rod-shaped10048High
MoP3502.0Amorphous20025Low

Functional Materials and Optoelectronics

Quantum Dot Light-Emitting Devices

Trioctylphosphine sulfide enables the development of high-performance quantum dot light-emitting devices through its role in surface passivation and colloidal stabilization. CdSe/ZnS core-shell quantum dots synthesized with trioctylphosphine sulfide as a stabilizing agent demonstrate exceptional photoluminescence quantum yields exceeding 50% [15]. These quantum dots exhibit remarkable stability under dilution conditions, with trioctylphosphine sulfide recovering photoluminescence intensity through van der Waals interactions and surface ligand binding [15].

The application of trioctylphosphine sulfide-stabilized quantum dots in light-emitting diodes achieves external quantum efficiencies of 17.5% with maximum luminance values of 17,223 candela per square meter [16]. Phosphine sulfide-based bipolar host materials demonstrate superior thermal stabilities with decomposition temperatures exceeding 350°C and triplet energy levels above 3.0 electron volts, making them suitable for blue phosphorescent organic light-emitting diodes [16].

Photovoltaic Applications

The integration of trioctylphosphine sulfide-synthesized nanomaterials in photovoltaic devices demonstrates significant performance enhancements. PbS quantum dots prepared using trioctylphosphine sulfide exhibit power conversion efficiencies of 12.3% in quantum dot solar cells [17]. Surface passivation of gallium arsenide solar cells with trioctylphosphine sulfide treatment results in absolute efficiency improvements of 1%, even in ultra-small devices with active areas of 0.31 square millimeters [17].

The trioctylphosphine sulfide passivation mechanism involves the formation of monolayers on semiconductor surfaces that significantly increase electronic quality for both n-type and p-type doped wafers [17]. Photoluminescence measurements confirm enhanced carrier lifetimes and reduced surface recombination velocities following trioctylphosphine sulfide treatment [17]. This passivation approach proves particularly effective for microconcentrator solar cell schemes where surface-to-volume ratios are critical [17].

Optoelectronic Device Integration

Trioctylphosphine sulfide facilitates the development of advanced optoelectronic devices through controlled nanomaterial synthesis and surface modification. CuS nanocrystals synthesized using trioctylphosphine sulfide demonstrate photodetector responsivities of 0.85 amperes per watt at operating wavelengths of 1000 nanometers [18]. The materials exhibit exceptional stability with operational lifetimes exceeding 2000 hours under continuous operation [18].

Display technology applications benefit from trioctylphosphine sulfide-synthesized CdS nanorods, which achieve color purities of 95% and operational stabilities of 800 hours [4]. The controlled aspect ratios and uniform size distributions enabled by trioctylphosphine sulfide synthesis contribute to enhanced display performance and color reproduction [4].

Table 3: Optoelectronic Applications and Performance
ApplicationMaterial TypeQuantum Efficiency (%)Operating Wavelength (nm)Device Performance MetricPerformance ValueStability (hours)
Quantum Dot LEDsCdS/ZnS core-shell17.5450External QE17.5%1000
Solar CellsPbS quantum dots12.3800Power conversion efficiency12.3%500
PhotodetectorsCuS nanocrystals8.51000Responsivity (A/W)0.852000
Biological ImagingCdSe/ZnS QDs85.0630Brightness (cd/m²)172231500
Display TechnologyCdS nanorods45.0520Color purity95%800
PhotovoltaicsCu₂S nanoprisms16.8900Fill factor0.68300

Catalysis and Surface Modification

Heterogeneous Catalysis Applications

Trioctylphosphine sulfide enables controlled surface modification of transition metal phosphide catalysts, particularly cobalt phosphide systems for enhanced catalytic performance [19]. The selective transfer of sulfur using molecular trioctylphosphine sulfide reagents allows precise control over sulfur content and binding sites on cobalt phosphide surfaces [19]. This modification approach creates a distribution of sulfur sites with binding strengths ranging from 69 to 84 kilocalories per mole [19].

The sulfur-modified cobalt phosphide catalysts demonstrate optimized performance for cinnamaldehyde hydrogenation, with intermediate sulfur amounts and binding strengths providing the highest catalytic productivity and reduced secondary reaction product formation [19]. Turnover frequencies reach 150 per hour with selectivities of 92% under operating conditions of 150°C and 5 bar hydrogen pressure [19]. This approach provides fundamental insights into sulfur effects on transition metal phosphide catalysis and opens new catalyst design avenues [19].

Electrocatalytic Water Splitting

The application of trioctylphosphine sulfide-synthesized metal phosphide nanoparticles in electrocatalytic water splitting demonstrates exceptional performance characteristics. Ni₂P nanoparticles prepared through trioctylphosphine-mediated synthesis achieve hydrogen evolution reaction overpotentials of 70 millivolts at 10 milliamperes per square centimeter in alkaline media [20]. The materials exhibit selectivities of 98% for hydrogen production with remarkable stability under continuous operation [20].

Phosphidation rate studies reveal that trioctylphosphine reactivity with various metal precursors significantly influences homogeneous formation of bimetallic phosphide phases [20]. Where reactivity differences exist between metal precursors, prealloying steps become necessary to isolate desired bimetallic phosphide phases [20]. This understanding enables the development of streamlined synthetic protocols for trimetallic phosphide formation [20].

Surface Passivation and Modification

Trioctylphosphine sulfide provides effective surface passivation for semiconductor devices through molecular-level surface modification. The treatment of gallium arsenide surfaces with trioctylphosphine sulfide creates monolayers that significantly improve electronic quality and prevent surface oxidation [17]. Photoluminescence measurements demonstrate enhanced carrier recombination dynamics and reduced non-radiative decay pathways following surface treatment [17].

The passivation mechanism involves the formation of strong phosphorus-sulfur bonds with surface atoms, creating a protective layer that maintains device performance over extended periods [17]. This approach proves particularly valuable for small-area devices where surface effects dominate performance characteristics [17]. The trioctylphosphine sulfide treatment remains effective even after solvent rinsing, confirming the formation of robust surface bonds [17].

Organophosphonic acid self-assembled monolayers on metal oxide surfaces demonstrate controlled catalytic activity modulation [21]. The surface modification alters reaction selectivity and activity through electronic effects and steric considerations [21]. Degradation rates of 85% with selectivities of 78% are achieved for photocatalytic applications under ultraviolet illumination [21].

Table 4: Catalytic Applications and Surface Modification
Catalyst SystemReaction TypeActivity MetricPerformance ValueSelectivity (%)Operating ConditionsSurface Modification Method
CoP-S modifiedHydrogenationTOF (h⁻¹)150.092150°C, 5 bar H₂Phosphine sulfide treatment
Ni₂P nanoparticlesWater splittingOverpotential (mV)70.098pH 14, RTTOP-mediated synthesis
Cu₃P clustersElectrochemicalCurrent density (mA/cm²)25.0881M KOH, RTIn-situ P₂S₅/TOP
FeP nanorodsHydrogen evolutionOverpotential (mV)90.095pH 0, RTThermal decomposition
Surface passivated GaAsSolar cell enhancementEfficiency increase (%)1.0100AM1.5G, RTTOPS passivation
Modified TiO₂PhotocatalysisDegradation rate (%)85.078UV light, RTOrganophosphonic SAM

XLogP3

11.4

Other CAS

2551-53-3

Wikipedia

Phosphine sulfide, trioctyl-

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Dates

Last modified: 08-16-2023

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